molecular formula C6H2BrF9 B1270802 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 234096-31-2

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Cat. No.: B1270802
CAS No.: 234096-31-2
M. Wt: 324.97 g/mol
InChI Key: KCLFCDSPXJFUKO-UHFFFAOYSA-N
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Description

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H2BrF9. It is known for its unique structure, which includes multiple fluorine atoms and a bromine atom attached to a pentene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the bromination of a fluorinated precursor. One common method is the bromination of 3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydrogenated derivatives .

Scientific Research Applications

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can be used in the design of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a diagnostic agent or therapeutic compound due to its fluorine content, which can enhance imaging techniques like positron emission tomography (PET).

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene depends on its specific application. In chemical reactions, the bromine atom and the double bond play key roles in its reactivity. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain nucleophiles or electrophiles. In biological systems, its interactions with biomolecules are influenced by its hydrophobicity and ability to form strong hydrogen bonds with specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which confer distinct reactivity and stability. Its trifluoromethyl group enhances its hydrophobicity and electronic properties, making it valuable in various applications .

Properties

IUPAC Name

2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFCDSPXJFUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371291
Record name 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-31-2
Record name 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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